4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 4-position, a phenyl group at the 1-position, and a trifluoromethyl group at the 5-position
Preparation Methods
The synthesis of 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole typically involves multi-step procedures. One common method includes the halogenation of tri-substituted 5-trifluoromethylpyrazoles followed by palladium-catalyzed cross-coupling reactions. For instance, the pyrazole can be halogenated using N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position . Subsequent palladium-catalyzed Negishi or Buchwald–Hartwig cross-couplings can be employed to install carbon or nitrogen-based substituents .
Chemical Reactions Analysis
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other groups through palladium-catalyzed cross-coupling reactions, such as the Negishi or Buchwald–Hartwig reactions.
Oxidation and Reduction:
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole derivatives.
Scientific Research Applications
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its incorporation into polymers or other materials can impart desirable properties, such as increased stability or specific electronic characteristics.
Agricultural Chemistry: The compound’s derivatives may exhibit biological activity, making them potential candidates for agrochemicals.
Mechanism of Action
The exact mechanism of action for 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar compounds to 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole include other trifluoromethyl-substituted pyrazoles and azoles. These compounds share the trifluoromethyl group, which imparts unique physicochemical properties such as increased lipophilicity and metabolic stability . the presence of the bromine atom and the specific substitution pattern in this compound distinguishes it from other related compounds, potentially leading to different reactivity and applications.
Properties
IUPAC Name |
4-bromo-1-phenyl-5-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2/c11-8-6-15-16(9(8)10(12,13)14)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNIPZYHEDWGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497833-01-9 |
Source
|
Record name | 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.